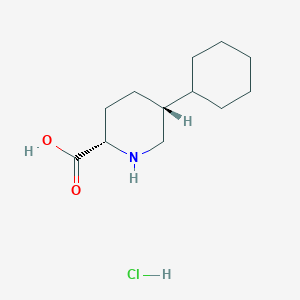

![molecular formula C22H15Cl2NO2 B2989305 (Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile CAS No. 866019-85-4](/img/structure/B2989305.png)

(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

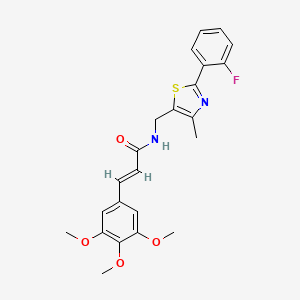

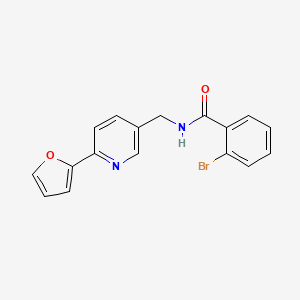

(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile, commonly referred to as 2,4-DCPP, is an organic compound that is used in various scientific research applications. It is a synthetic compound that is composed of two phenyl rings connected by a prop-2-enenitrile group, and contains two chlorine atoms on the phenyl rings. In the laboratory, 2,4-DCPP is used as an intermediate in the synthesis of various compounds, and as a reagent for various biochemical and physiological studies. In

Wissenschaftliche Forschungsanwendungen

Iron/Zinc-Co-catalyzed Directed Arylation and Alkenylation

Research by Ilies et al. (2017) in "ACS Catalysis" explores the catalytic abilities of iron(III) and zinc(II) salts in the arylation and alkenylation of propionamides. This study demonstrates the involvement of an organoiron(III) species in C–H activation and C–C bond formation, which could be relevant to the catalytic applications of similar compounds (Ilies et al., 2017).

Antiviral Activity of Substituted Chalcones

Mallikarjun's study in "E-journal of Chemistry" (2005) investigates the antiviral activity of various substituted chalcones and their metal complexes. This research suggests potential antiviral applications for compounds with similar structures (Mallikarjun, 2005).

Crystal Structures and Emission Properties

Galer et al. (2014) in "Journal of the American Chemical Society" delve into the crystal structures and emission properties of BF₂ complexes with methoxy groups in the phenyl rings. This research is significant for understanding the photophysical behavior of similar organic compounds (Galer et al., 2014).

Synthesis and Chiral Separation of Antitumor Agents

Singh et al. (1996), in "Bioorganic Chemistry," discuss the synthesis and chiral separation of Z-isomers as potential antitumor agents. This study offers insights into the therapeutic potential of structurally related compounds (Singh et al., 1996).

Oxidative Addition to a Ruthenium Complex

Research by Ueno et al. (2006) in "Journal of the American Chemical Society" examines the oxidative addition of the aryl carbon-oxygen bond to a ruthenium complex. This study contributes to the understanding of the reactivity of similar organic structures in metal complexation (Ueno et al., 2006).

Dioxin and Dioxin-like PCB Impurities in Agrochemicals

Masunaga et al. (2001) in "Chemosphere" investigate the impurities in agrochemicals, including compounds with dichlorophenyl groups. This study is relevant for environmental and safety assessments of related chemicals (Masunaga et al., 2001).

Eigenschaften

IUPAC Name |

(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NO2/c1-26-19-7-4-6-15(12-19)17(14-25)11-16-5-2-3-8-21(16)27-22-10-9-18(23)13-20(22)24/h2-13H,1H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQFFXGQJQEQDI-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C(=C/C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2989222.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2989230.png)

![2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2989231.png)

![5-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2989245.png)